molecular formula C26H18Cl2N4O B5336663 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)acrylamide

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)acrylamide

Cat. No.: B5336663
M. Wt: 473.3 g/mol
InChI Key: IQBLWIHTVJVZLN-DEDYPNTBSA-N
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Description

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a member of the pyrazole family and possesses a cyanoacrylamide moiety, which makes it a potent bioactive molecule.

Mechanism of Action

The mechanism of action of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)acrylamide is not fully understood. However, studies have suggested that this compound acts by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This inhibition results in the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. Studies have shown that this compound possesses potent anticancer activity, as it inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)acrylamide in lab experiments include its potent bioactivity and its potential applications in various fields. However, the limitations of using this compound include its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)acrylamide. One potential direction is to further study its potential applications in the treatment of Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods. Furthermore, the potential applications of this compound in other fields, such as materials science and catalysis, should also be explored.

Synthesis Methods

The synthesis of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)acrylamide is a multi-step process that involves the condensation of various reagents. The synthesis starts with the reaction of 1-phenyl-3-benzoylpyrazole with benzylamine, followed by the reaction with 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with cyanoacetic acid, and the final product is obtained after purification and isolation.

Scientific Research Applications

The compound 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to possess neuroprotective properties.

Properties

IUPAC Name

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N4O/c27-22-11-12-23(28)24(14-22)30-26(33)20(15-29)13-21-17-32(16-18-7-3-1-4-8-18)31-25(21)19-9-5-2-6-10-19/h1-14,17H,16H2,(H,30,33)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBLWIHTVJVZLN-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=C(C#N)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C(\C#N)/C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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